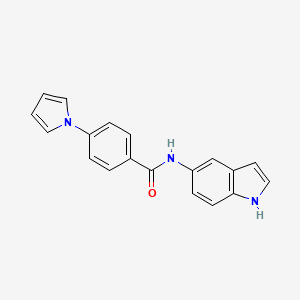![molecular formula C15H18N6O2S B11145722 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11145722.png)
4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]butanamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazolopyridazine core, a methoxy group, and a thiazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]butanamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyridazine ring. This can be achieved through the reaction of hydrazine derivatives with pyridazine carboxylic acids under reflux conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Thiazole Moiety: The thiazole ring is synthesized separately and then coupled to the triazolopyridazine core through nucleophilic substitution reactions.
Formation of the Butanamide Side Chain: The final step involves the attachment of the butanamide side chain, which can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDCI) and coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the triazolopyridazine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the thiazole moiety, where various nucleophiles can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro compounds. Substitution reactions can lead to a variety of substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]butanamide has shown promise in preliminary studies as a potential therapeutic agent. Its interactions with biological targets are being investigated for applications in drug discovery and development.
Medicine
In medicine, the compound is being explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for further preclinical and clinical studies.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties make it a versatile tool in various industrial applications.
Mechanism of Action
The mechanism of action of 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid: This compound shares the triazolopyridazine core but differs in the side chain, which can influence its chemical and biological properties.
6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl derivatives:
Uniqueness
The uniqueness of 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]butanamide lies in its specific combination of functional groups and structural features. This unique arrangement allows for distinct interactions with biological targets and chemical reactivity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H18N6O2S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]butanamide |
InChI |
InChI=1S/C15H18N6O2S/c1-23-14-6-5-12-19-18-11(21(12)20-14)3-2-4-13(22)16-8-7-15-17-9-10-24-15/h5-6,9-10H,2-4,7-8H2,1H3,(H,16,22) |
InChI Key |
YUGQSGCJULSWPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)NCCC3=NC=CS3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B11145643.png)
![2-methyl-5-oxo-N-(2-pyridyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11145646.png)
![[2-imino-1-(3-morpholin-4-ylpropyl)-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-[(4-methylphenyl)methyl]carboxamide](/img/structure/B11145649.png)
![6-{[(5-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid](/img/structure/B11145660.png)
![N-(3,4-dimethoxybenzyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11145669.png)

![N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-methionine](/img/structure/B11145683.png)
![4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate](/img/structure/B11145686.png)
![3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B11145690.png)
![2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide](/img/structure/B11145702.png)
![5-(2-thienyl)-N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-1H-pyrazole-3-carboxamide](/img/structure/B11145707.png)
![6-[(2-chloro-4-fluorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one](/img/structure/B11145709.png)
![N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B11145715.png)
![4-methyl-7-[(2-methylallyl)oxy]-3-(3-morpholino-3-oxopropyl)-2H-chromen-2-one](/img/structure/B11145742.png)
